7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline
Description
7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline is a polycyclic heterocyclic compound featuring a piperazine ring fused to an isoquinoline scaffold. Praziquantel, for example, is a clinically approved anthelmintic with a cyclohexanecarbonyl group at position 2 and a ketone at position 4 .
Properties
IUPAC Name |
7,7-dimethyl-1,2,3,4,6,11b-hexahydropyrazino[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2)10-16-8-7-15-9-13(16)11-5-3-4-6-12(11)14/h3-6,13,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHPMOMOJRGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCNCC2C3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.
Chemical Reactions Analysis
1.1. Pictet-Spengler Cyclization
A critical step in forming the pyrazino[2,1-a]isoquinolin-4-one scaffold involves Pictet-Spengler cyclization of iminium intermediates. For example, treatment of intermediates like 2-[(2,2-dimethoxyethyl)amino]acetamides with concentrated H₂SO₄ cleaves dimethoxy protecting groups, releasing aldehyde groups that undergo cyclization .
Mechanism :
-
Formation of an iminium ion via aldehyde release.
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Nucleophilic attack by the adjacent aromatic ring, leading to ring closure .
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Example yield: 88.4% for methyl analogues , reduced to 35.9% for ethyl analogues due to steric hindrance .
1.3. Coupling Reactions
Final coupling with cyclohexanecarbonyl chloride or cinnamoyl chlorides under anhydrous conditions yields derivatives like Praziquantel analogues. These reactions proceed in good yields (e.g., 39.0–68.9%) .
2.2. Sensitivity to Reaction Conditions
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Reduction Steps : LiAlH₄ is used to reduce nitroalkenes to amines (e.g., amphetamine derivatives), but yields vary (51.1–65.1%) .
-
Cyclization Conditions : Acidic conditions (e.g., H₂SO₄) are critical for Pictet-Spengler cyclization but require precise control to minimize side reactions .
3.1. Yield Comparison for Cyclization Steps
| Compound | Yield (%) | Key Factor Affecting Yield |
|---|---|---|
| 6-Methyl-Pyrazino[2,1-a]isoquinolin-4-one | 88.4 | Minimal steric hindrance (methyl group) |
| 6-Ethyl-Pyrazino[2,1-a]isoquinolin-4-one | 35.9 | Steric hindrance (ethyl group) |
3.2. Reaction Steps and Intermediates
| Step | Reaction Type | Key Intermediate |
|---|---|---|
| Nitroalkene Formation | Schiff base formation | (1E)-2-nitroprop-1-en-1-ylbenzene |
| Reduction | LiAlH₄-mediated | Amphetamine derivatives (e.g., 17a) |
| Cyclization | Pictet-Spengler | Pyrazino[2,1-a]isoquinolin-4-one |
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the anticancer potential of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline through various mechanisms:
- Mechanism of Action :
-
In Vitro Studies :
- In studies involving human cancer cell lines (e.g., MCF7 and A549), the compound exhibited significant cytotoxic effects. For instance, IC50 values were reported as low as 5.7 μg/ml against MCF7 cells .
- Molecular docking studies confirmed strong binding affinities to targets involved in apoptosis regulation .
- Case Study :
Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in neuropharmacology:
- Dopamine Receptor Modulation :
- Case Studies :
Summary Table of Biological Activities
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | IC50 values as low as 5.7 μg/ml against MCF7 |
| Neuropharmacology | Modulation of dopamine receptors | Potential for treating dopamine-related disorders |
Mechanism of Action
The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7,7-dimethyl-piperazino[2,1-a]isoquinoline with structurally and functionally related compounds:
Key Observations:
Praziquantel’s 4-oxo and 2-cyclohexanecarbonyl groups are critical for its anthelmintic activity, likely interacting with schistosome calcium channels . 2-Benzoyl-pyrazino[2,1-a]isoquinolin-4-one () shares the 4-oxo group with praziquantel but replaces the cyclohexanecarbonyl with a benzoyl group, which may alter binding kinetics in calcium channel modulation.
Ultrasound-assisted synthesis () offers a greener route for pyrido[2,1-a]isoquinolines, achieving high yields (82%) under mild conditions.
Biological Activity: Antioxidant activity is prominent in pyrido[2,1-a]isoquinolines (e.g., compound 6a in ), with DPPH radical scavenging outperforming synthetic antioxidants like BHT.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 7,7-Dimethyl-piperazino[2,1-a]isoquinoline | C14H20N2 | 216.33 | 2.8 (estimated) | Piperazine, isoquinoline |
| Praziquantel | C19H24N2O2 | 312.41 | 3.1 | Cyclohexanecarbonyl, 4-oxo |
| 2-Benzoyl-pyrazino[2,1-a]isoquinolin-4-one | C19H15N3O2 | 317.35 | 3.5 | Benzoyl, 4-oxo |
| Pyrido[2,1-a]isoquinoline (6a) | C22H18N2O2 | 342.40 | 2.9 | Nitrile, aryl substituents |
Critical Analysis and Gaps
- Structural-Activity Relationships (SAR) : The dimethyl substitution in the target compound may enhance lipophilicity but requires empirical validation of pharmacokinetic properties (e.g., metabolic stability, bioavailability).
- Synthetic Scalability: Ultrasound-assisted methods () offer eco-friendly advantages but need adaptation for piperazino[2,1-a]isoquinoline derivatives.
- Biological Data : The target compound’s activity remains unexplored; in vitro screening against calcium channels or parasites is warranted based on praziquantel’s precedent.
Biological Activity
7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 62987-34-2
- IUPAC Name : 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline
The compound features a piperazine ring fused to an isoquinoline moiety with two methyl groups at the 7th position. This structural configuration contributes to its diverse biological activities.
Research indicates that 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline interacts with specific molecular targets within cells. Its mechanism involves modulation of neurotransmitter systems and potential effects on calcium ion channels. Notably, studies have shown its influence on smooth muscle relaxation through the regulation of intracellular calcium levels and nitric oxide synthase (nNOS) pathways .
Pharmacological Studies
A variety of studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : It has shown promising results against certain bacterial strains in vitro.
- Anticancer Potential : Preliminary data suggest cytotoxic effects on cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .
Case Studies
- Smooth Muscle Relaxation : In an ex vivo study on rat gastric smooth muscle preparations (SMPs), the compound demonstrated significant relaxation effects at concentrations ranging from to . The relaxation was attributed to its action on calcium influx and nNOS regulation .
- Neuropharmacology : A study highlighted the compound's role as a modulator in neuropharmacological contexts. It was found to affect neurotransmitter release and receptor activity in neuronal models .
Synthesis Methods
The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using potassium permanganate or reduction with lithium aluminum hydride to yield various derivatives .
Data Table: Biological Activity Overview
Q & A
Q. Answer :
- Core Methodology : Synthesis typically involves cyclization reactions of precursor amines or imidazoles under controlled conditions. For example:
- Intramolecular Cyclization : Use of 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light (yield optimization via solvent selection and reaction time) .
- Multi-Step Synthesis : Heating intermediates like 16b with N-methylpiperazine at 130°C, followed by extraction (ethyl acetate) and column chromatography (alumina, ethyl acetate eluent) .
- Critical Parameters :
- Solvent polarity (e.g., methanol vs. dichloromethane) to control reaction rates.
- Temperature gradients to minimize side products (e.g., autooxidation in base media) .
- Validation : Confirm purity via 1H/13C NMR (e.g., δ 2.35–3.10 ppm for N-CH3 groups) and mass spectrometry (e.g., molecular ion matching calculated values) .
Advanced: How can researchers resolve contradictions in reported antiproliferative activity data for this compound class?
Q. Answer :
- Systematic Approach :
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Quantify IC50 values under identical incubation times and serum conditions .
3. Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to compare binding affinities with reported targets (e.g., HIV protease or tubulin) . - Case Study : Discrepancies in anti-HIV activity of derivatives 8a–8i may arise from variations in substituent electronic effects (e.g., electron-withdrawing groups reducing nucleophilic attack susceptibility) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Answer :
- 1H/13C NMR :
- Mass Spectrometry :
- High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ for C15H20N3: calc. 242.1658, observed 242.1661) .
- IR Spectroscopy : Detect carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide byproducts) .
Advanced: How can reaction fundamentals inform the design of a scalable synthesis protocol?
Q. Answer :
- Kinetic Analysis :
- Thermodynamic Considerations :
- Scale-Up Challenges :
Basic: What are common pitfalls in purifying 7,7-dimethyl-piperazino-isoquinoline derivatives?
Q. Answer :
- Chromatography Issues :
- Crystallization :
Advanced: How can AI-driven tools enhance the study of structure-activity relationships (SAR) for this compound?
Q. Answer :
- Data Integration :
- Generative Chemistry :
- Contradiction Resolution :
Basic: What are the safety and handling protocols for intermediates in this synthesis?
Q. Answer :
- Hazard Mitigation :
- Waste Management :
Advanced: How to investigate the metabolic stability of this compound in preclinical studies?
Q. Answer :
- In Vitro Assays :
- Computational Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
